Methyl 3-fluoro-1H-indazole-5-carboxylate
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Overview
Description
Methyl 3-fluoro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position and a fluorine atom at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole core. The carboxylate group can be introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the indazole ring .
Scientific Research Applications
Methyl 3-fluoro-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-1H-indazole-3-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl 3-fluoro-1H-indazole-5-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 3-fluoro-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) |
InChI Key |
QYMNSOZYKBZWJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)F |
Origin of Product |
United States |
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